molecular formula C19H22N4O4S B2471210 N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide CAS No. 1207044-12-9

N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide

Cat. No. B2471210
CAS RN: 1207044-12-9
M. Wt: 402.47
InChI Key: MCSYHYSIOPFNRM-UHFFFAOYSA-N
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Description

“N-(2-(1-(methylsulfonyl)piperidine-4-carboxamido)phenyl)picolinamide” is a chemical compound with the molecular formula C13H18N2O3S . It has a molecular weight of 282.36 . This compound is used for proteomics research applications .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Acetylcholinesterase Activity : Piperidine derivatives, closely related to the target compound, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds show significant potential as antidementia agents due to their strong inhibitory effect on AChE, with some derivatives showing an affinity thousands of times greater for AChE over butyrylcholinesterase (BuChE). Such compounds could be developed further for the treatment of diseases characterized by cholinergic deficits, such as Alzheimer's disease (Sugimoto et al., 1990).

Catalysis Enhancement : The incorporation of N-(methylsulfonyl) moieties into iridium complexes has shown to significantly enhance catalytic activity in the dehydrogenation of formic acid, suggesting potential applications in energy storage and conversion processes. Such ligand design strategies aim to improve catalyst stability and efficiency, highlighting the role of sulfonamide derivatives in catalytic systems (Guo et al., 2023).

Organic Synthesis

Synthesis of Heterocycles : Research involving N'-(aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives showcases the synthesis of a variety of compounds with potential inhibitory activity against AChE and BChE enzymes. These studies not only contribute to the development of therapeutic agents but also demonstrate the versatility of piperidine derivatives in synthesizing complex molecules with potential biological activity (Khalid et al., 2014).

Disulfide Bond Chemistry : The oxidative and reductive cleavage of disulfide bonds in compounds similar to the target molecule has been explored, revealing mechanisms that could be applied in the development of new chemical transformations. Such reactions have implications for the synthesis of sulfonates and thiols, with potential applications in designing novel pharmaceuticals and materials (Lumb et al., 2014).

properties

IUPAC Name

N-[2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-28(26,27)23-12-9-14(10-13-23)18(24)21-15-6-2-3-7-16(15)22-19(25)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSYHYSIOPFNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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